1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Description
1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C18H20N2S and its molecular weight is 296.43. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Chemical Properties
- Density Functional Theory (DFT) Calculations : DFT calculations, including molecular geometry, vibrational frequencies, and chemical shift assignments, provide insights into the molecular structure and properties of compounds similar to 1-allyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. This approach helps in understanding the molecular structure and dynamics of such compounds (Avcı et al., 2011).
Synthesis and Chemical Reactions
- Stereo Selective Synthesis : Research has shown methods for synthesizing related tetrahydroquinolines through stereoselective alkylation and ring-closing metathesis, highlighting the synthetic potential of these compounds (Sośnicki & Struk, 2010).
- Cyclized Substituted Thioureas Synthesis : The synthesis of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones involves multiple steps, starting from N-substituted-o-nitrobenzylamines. This process might indicate potential pharmacological properties such as antithyroidal, antitubercular, or antifungal effects (Orth & Jones, 1961).
Properties
IUPAC Name |
2-(3-methylphenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-3-11-20-16-10-5-4-9-15(16)18(21)19-17(20)14-8-6-7-13(2)12-14/h3,6-8,12H,1,4-5,9-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFASDVJWANZGBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CC=C)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.